ethyl 3,3,3-trifluoro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate
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Overview
Description
Ethyl 3,3,3-trifluoro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate is a fluorinated organic compound with the molecular formula C13H12F6N2O3. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with 2-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, at a temperature of around 20°C . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with ethyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoroacetate: Another fluorinated ester with similar chemical properties.
Trifluoromethylated anilines: Compounds with trifluoromethyl groups attached to aniline rings.
Fluorinated carbamates: Compounds with fluorinated carbamate groups.
Uniqueness
Ethyl 3,3,3-trifluoro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate is unique due to its specific combination of trifluoromethyl groups and carbamoyl functionality, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H12F6N2O3 |
---|---|
Molecular Weight |
358.24 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[[2-(trifluoromethyl)phenyl]carbamoylamino]propanoate |
InChI |
InChI=1S/C13H12F6N2O3/c1-2-24-10(22)9(13(17,18)19)21-11(23)20-8-6-4-3-5-7(8)12(14,15)16/h3-6,9H,2H2,1H3,(H2,20,21,23) |
InChI Key |
FSFPPYSFHMWIMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)NC(=O)NC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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